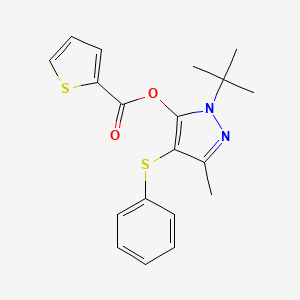![molecular formula C22H21FN2O5S B3616702 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-fluorophenyl)acetamide](/img/structure/B3616702.png)
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-fluorophenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenesulfonyl group, dimethoxyanilino moiety, and a fluorophenylacetamide group. These structural features contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride to form the benzenesulfonyl derivative. This intermediate is then reacted with 2-fluorophenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown promise in biological studies, particularly in the investigation of its antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where traditional antibiotics or anticancer drugs are less effective.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets within cells. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dimethoxyanilino moiety can enhance the compound’s ability to penetrate cell membranes, while the fluorophenylacetamide group may contribute to its binding affinity to specific receptors or enzymes. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-fluorophenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-chloro-2-methylphenyl)acetamide: This compound has a chloro and methyl substitution on the phenyl ring, which can alter its chemical and biological properties.
N-(sec-butyl)-2-[3,4-dimethoxy(phenylsulfonyl)anilino]acetamide: The sec-butyl group in this compound can influence its solubility and reactivity compared to the fluorophenyl group in the target compound.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S/c1-29-20-13-12-16(14-21(20)30-2)25(31(27,28)17-8-4-3-5-9-17)15-22(26)24-19-11-7-6-10-18(19)23/h3-14H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAKBCGFTBWMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3616644.png)
![3-phenyl-N-[({4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]acrylamide](/img/structure/B3616646.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B3616651.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B3616662.png)

![N-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-nitrobenzamide](/img/structure/B3616669.png)
![Methyl 2-[[3-(trifluoromethyl)phenyl]carbamothioylamino]benzoate](/img/structure/B3616685.png)
![N-(4-methoxy-2-{[(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3616693.png)
![(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE](/img/structure/B3616697.png)
![2,4-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3616711.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B3616717.png)
![3-[[3-(3-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid](/img/structure/B3616724.png)
![N-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-benzylacetamide](/img/structure/B3616730.png)
